N-(4-ethyl-2-nitrophenyl)acetamide
Description
N-(4-Ethyl-2-nitrophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with an ethyl group at the para (4th) position and a nitro group at the ortho (2nd) position, linked to an acetamide functional group (-NHCOCH₃).
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(4-ethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-3-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
InChI Key |
NWTWUTIJZMUMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-ethyl-2-nitrophenyl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, synthesis, and properties:
Key Structural and Functional Comparisons:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (Nitro): The nitro group at the 2nd position in all compounds enhances electrophilic substitution resistance but stabilizes negative charges in intermediates .
Synthesis Challenges :
- N-(4-Methoxy-2-nitrophenyl)acetamide demonstrates the difficulty of achieving high yields in nitration reactions (6% yield via electrochemical methods) .
- N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide highlights optimized alkylation conditions (77.42% yield) using orthogonal design .
N-(4-Nitrophenyl)acetamide Analogs: Exhibit anticancer activity in cell lines (e.g., HCT-1, MCF-7) when modified with morpholine or piperidine groups .
Crystallographic Insights: N-(4-Hydroxy-2-nitrophenyl)acetamide crystallizes in the monoclinic space group C2/c with distinct hydrogen-bonding networks, influencing its solid-state stability .
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